![molecular formula C8H9N5O B2767778 4-methoxy-3-(1H-tetrazol-1-yl)aniline CAS No. 891017-36-0](/img/structure/B2767778.png)
4-methoxy-3-(1H-tetrazol-1-yl)aniline
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Description
4-methoxy-3-(1H-tetrazol-1-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Structural Analysis
A study on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including compounds derived from 4-methoxy aniline, reveals the importance of these compounds in understanding the properties of tetrazole derivatives. The research provides insights into their synthesis routes, molecular structure determined using X-ray Diffraction, and thermal behavior, highlighting their potential in material science and chemical synthesis (Yılmaz et al., 2015).
Antimicrobial Activity
The facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which include methoxy groups similar to 4-methoxy-3-(1H-tetrazol-1-yl)aniline, has been reported to show significant antibacterial and antifungal activity. This highlights the potential application of such compounds in developing new antimicrobial agents (Banoji et al., 2022).
Water Decontamination
Research into the reactivity of aniline-based pharmaceuticals with sulfate radical anion for water decontamination demonstrates the environmental applications of aniline derivatives. This study, focusing on the degradation pathways and kinetics, underlines the importance of these compounds in environmental chemistry and pollution control (Ahmed et al., 2012).
Catalytic Applications
A study on the one-pot synthesis of N-arylated amines showcases the utility of aniline derivatives in catalysis, indicating the role of such compounds in facilitating efficient chemical transformations. This research underlines the significance of these derivatives in synthetic chemistry, offering a pathway to synthesize a wide range of amines (Zheng & Wang, 2019).
properties
IUPAC Name |
4-methoxy-3-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-3-2-6(9)4-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPAMITZFWDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327894 |
Source
|
Record name | 4-methoxy-3-(tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
891017-36-0 |
Source
|
Record name | 4-methoxy-3-(tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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